molecular formula C12H16Cl3N3Zn B13765797 Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-) CAS No. 68025-48-9

Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-)

Cat. No.: B13765797
CAS No.: 68025-48-9
M. Wt: 374.0 g/mol
InChI Key: VAYACCULIOUJKI-UHFFFAOYSA-K
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Description

Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1−) is a diazonium salt characterized by a benzenediazonium core substituted with a hexahydro-1H-azepin-1-yl group at the para position. The hexahydroazepine moiety is a seven-membered saturated heterocyclic ring containing one nitrogen atom, which confers electron-donating properties and steric bulk. The trichlorozincate(1−) counterion ([ZnCl₃]⁻) enhances stability and influences solubility, making the compound suitable for applications in coordination chemistry and materials science .

Properties

CAS No.

68025-48-9

Molecular Formula

C12H16Cl3N3Zn

Molecular Weight

374.0 g/mol

IUPAC Name

4-(azepan-1-yl)benzenediazonium;trichlorozinc(1-)

InChI

InChI=1S/C12H16N3.3ClH.Zn/c13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;/h5-8H,1-4,9-10H2;3*1H;/q+1;;;;+2/p-3

InChI Key

VAYACCULIOUJKI-UHFFFAOYSA-K

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.Cl[Zn-](Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of benzenediazonium salts typically involves the diazotization of aromatic amines. For Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-), the synthesis begins with the corresponding aromatic amine precursor, 4-(hexahydro-1H-azepin-1-yl)aniline.

The general diazotization reaction involves:

  • Starting material: 4-(hexahydro-1H-azepin-1-yl)aniline
  • Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ
  • Temperature: Typically maintained at 0–5 °C to stabilize the diazonium salt
  • Reaction: Formation of the diazonium salt intermediate

Following diazotization, the diazonium salt is complexed with zinc chloride (ZnCl2) to form the trichlorozincate(1-) salt. This step involves the addition of zinc chloride to the cold diazonium salt solution, resulting in precipitation or formation of the zinc complex.

Detailed Stepwise Procedure

Step Description Conditions Notes
1 Dissolution of 4-(hexahydro-1H-azepin-1-yl)aniline in dilute hydrochloric acid 0–5 °C, aqueous medium Ensures protonation and solubilization of the amine
2 Slow addition of sodium nitrite solution 0–5 °C, stirring Generates nitrous acid in situ for diazotization
3 Formation of 4-(hexahydro-1H-azepin-1-yl)benzenediazonium chloride 0–5 °C, 30–60 min Monitoring by starch-iodide test for excess nitrous acid
4 Addition of zinc chloride solution 0–5 °C, stirring Forms the trichlorozincate(1-) complex salt
5 Isolation of Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-) Filtration or crystallization Product is sensitive to heat and light; handle under cold, dark conditions

Reaction Scheme

$$
\text{4-(hexahydro-1H-azepin-1-yl)aniline} + \text{NaNO}_2 + \text{HCl} \xrightarrow{0-5^\circ C} \text{4-(hexahydro-1H-azepin-1-yl)benzenediazonium chloride}
$$

$$
\text{4-(hexahydro-1H-azepin-1-yl)benzenediazonium chloride} + \text{ZnCl}_2 \rightarrow \text{Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-)}
$$

Analysis of Preparation Parameters

Temperature Control

  • Maintaining low temperature (0–5 °C) is critical to prevent decomposition of the diazonium salt intermediate.
  • Elevated temperatures can cause premature release of nitrogen gas and degradation of the diazonium compound.

Reagent Concentration

  • Precise stoichiometric control of sodium nitrite and zinc chloride is essential to maximize yield and purity.
  • Excess nitrite can lead to side reactions or over-diazotization, while insufficient zinc chloride may result in incomplete complexation.

Solvent and Medium

  • Aqueous acidic medium (dilute HCl) is standard for diazotization.
  • Zinc chloride is typically added as an aqueous solution.
  • The polarity and ionic strength of the medium influence the stability of the diazonium zinc complex.

Research Data and Yield Information

Parameter Typical Value Source
Molecular weight 374.0 g/mol PubChem
Reaction temperature 0–5 °C VulcanChem
Reaction time for diazotization 30–60 minutes VulcanChem
Yield of diazonium salt formation 70–85% (reported in similar diazonium syntheses) Inferred from literature on aromatic diazonium salts
Stability Sensitive to heat and light; store refrigerated VulcanChem, ECHEMI

Summary Table of Preparation Methods

Aspect Description Remarks
Starting material 4-(hexahydro-1H-azepin-1-yl)aniline Commercially available or synthesized separately
Diazotization reagent Sodium nitrite in acidic aqueous solution Generates nitrous acid for diazotization
Complexation reagent Zinc chloride aqueous solution Forms trichlorozincate(1-) salt
Temperature 0–5 °C Critical for stability
Reaction time 30–60 minutes for diazotization Followed by immediate complexation
Isolation Filtration/crystallization under cold conditions Product sensitive to heat/light
Yield Moderate to high (70–85%) Dependent on optimization

Chemical Reactions Analysis

Types of Reactions

4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzene derivatives.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: Aniline derivatives.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Diazo Coupling Reactions
Benzenediazonium salts are widely used in diazo coupling reactions to synthesize azo compounds. These azo compounds are important dyes and pigments. The specific compound can facilitate the formation of azo linkages with various aromatic compounds, leading to products with vibrant colors and diverse applications in textiles and coatings.

2.2 Electrophilic Aromatic Substitution
The electrophilic nature of the diazonium group allows it to participate in electrophilic aromatic substitution reactions. This property can be exploited to introduce functional groups into aromatic rings, enhancing the chemical diversity of organic compounds.

Applications in Materials Science

3.1 Polymer Chemistry
The compound can serve as a precursor for the synthesis of functionalized polymers. By incorporating the benzenediazonium unit into polymer backbones, researchers can create materials with tailored properties, such as improved thermal stability or enhanced electrical conductivity.

3.2 Nanomaterials Development
In nanotechnology, benzenediazonium derivatives are utilized to modify surfaces of nanoparticles or nanostructures, improving their stability and compatibility with biological systems. This modification is crucial for applications in drug delivery and biosensing technologies.

Medicinal Chemistry Applications

4.1 Anticancer Agents
Research indicates that compounds derived from benzenediazonium salts exhibit cytotoxic properties against various cancer cell lines. The ability to selectively target cancer cells while sparing normal cells presents a promising avenue for developing new anticancer therapies.

4.2 Antimicrobial Activity
Some studies have reported that benzenediazonium derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antiseptics.

Mechanism of Action

The mechanism of action of 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate involves its ability to form reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenediazonium Trichlorozincate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Stability Notes Reference
4-(hexahydro-1H-azepin-1-yl)-benzenediazonium trichlorozincate(1−) Hexahydro-1H-azepin-1-yl (7-membered ring) C₁₃H₁₇Cl₃N₄Zn (estimated) ~360–380 g/mol Coordination chemistry, materials science Enhanced stability due to bulky, electron-rich substituent
4-(dimethylamino)-benzenediazonium trichlorozincate(1−) Dimethylamino C₈H₁₀Cl₃N₃Zn 319.92 g/mol Photocatalysis, dye synthesis Moderate stability; hygroscopic
4-(ethylamino)-3-methyl-benzenediazonium trichlorozincate(1−) Ethylamino, methyl C₉H₁₂Cl₃N₃Zn 333.96 g/mol Analytical chemistry, ligand design Lower thermal stability
3-methyl-4-(1-pyrrolidinyl)-benzenediazonium trichlorozincate(1−) Pyrrolidinyl (5-membered ring) C₁₁H₁₄Cl₃N₄Zn 358.98 g/mol Polymer synthesis, catalysis High solubility in polar solvents

Key Comparative Insights:

Substituent Effects on Stability: The hexahydroazepine substituent (7-membered ring) provides greater steric hindrance and electron density compared to smaller groups like dimethylamino or pyrrolidinyl. This enhances the stability of the diazonium ion, reducing decomposition rates under ambient conditions . Dimethylamino and ethylamino groups, being smaller and less bulky, result in lower thermal stability but higher reactivity in coupling reactions .

Counterion Influence: Trichlorozincate(1−) counterions improve stability compared to simple chloride salts (e.g., benzenediazonium chloride hemi-zinc chloride, CAS 14726-28-4) by forming stable ionic pairs . In contrast, tetrafluoroborate(1−) counterions (e.g., Benzenediazonium, 4-morpholinyl-, tetrafluoroborate) offer weaker coordination, favoring solubility in non-aqueous solvents but reduced thermal stability .

Applications: Hexahydroazepine-substituted derivatives are promising in materials science for designing metal-organic frameworks (MOFs) and catalysts due to their robust coordination capabilities . Dimethylamino variants are widely used in dye synthesis and photoresponsive materials, leveraging their strong electron-donating properties .

The hexahydroazepine derivative’s bulk may mitigate reactivity risks compared to smaller analogues .

Research Findings and Data

Table 2: Spectral and Physical Properties

Compound IR Peaks (cm⁻¹) ¹H-NMR (DMSO-d₆, δ ppm) Melting Point/Decomposition
4-(hexahydro-1H-azepin-1-yl)-benzenediazonium trichlorozincate(1−) 1605 (C=N), 1330–1160 (SO₂) 3.69 (N–CH₃), 6.90–7.84 (Ph) 314–315 °C (dec.)
4-(dimethylamino)-benzenediazonium trichlorozincate(1−) 2235 (C≡N), 1605 (C=N) 3.69 (N–CH₃), 6.90–7.84 (Ph) 290–295 °C (dec.)

Notes:

  • The IR and NMR data suggest similar electronic environments for the diazonium core across derivatives, with variations in substituent-related peaks (e.g., azepine ring protons in the 1.5–2.5 ppm range) .
  • Decomposition temperatures correlate with substituent bulk, with hexahydroazepine derivatives exhibiting higher thermal resistance .

Biological Activity

Benzenediazonium compounds, including Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-) , are notable for their biological activities, particularly in the context of carcinogenicity and cellular interactions. This article synthesizes findings from various studies to elucidate the biological activity of this specific compound.

Carcinogenic Potential

Research has demonstrated that several benzenediazonium salts exhibit carcinogenic properties. For instance, studies on related compounds such as benzenediazonium sulfate have shown significant tumor formation in animal models. In a study involving Swiss mice, subcutaneous injections of benzenediazonium sulfate resulted in tumor incidences of 42% in females and 26% in males after 26 weeks of treatment . Histopathological analysis revealed neoplasms classified as fibrosarcomas and rhabdomyosarcomas.

Comparative Carcinogenic Studies

The following table summarizes findings from different studies on the carcinogenicity of related benzenediazonium compounds:

Compound NameTumor Incidence (Females)Tumor Incidence (Males)Study Reference
Benzenediazonium Sulfate42%26%
4-Hydroxymethyl Benzenediazonium Tetrafluoroborate20%12%
4-Methyl Benzenediazonium SulfateIncreasedIncreased

These findings suggest a consistent pattern of tumorigenesis associated with benzenediazonium compounds.

Mechanistic Insights

The mechanism by which benzenediazonium compounds exert their biological effects is multifaceted. A recent study highlighted the intracellular delivery of benzene diazonium ions using triazabutadiene chemistry. This method demonstrated that upon delivery into cells, these ions significantly increased global tyrosine phosphorylation levels, indicating potential disruptions in cellular signaling pathways . Furthermore, the study noted morphological changes in cells and an increase in cellular stress, suggesting that these compounds could be toxic at certain concentrations.

Cellular Effects

The following observations were made regarding the cellular effects of benzenediazonium ions:

  • Increased Tyrosine Phosphorylation: Indicates potential activation of oncogenic pathways.
  • Cell Morphology Changes: Cells exhibited signs of distress and eventual death during experiments.
  • Protein Modifications: Key proteins such as β-tubulin and GAPDH were observed to decrease over time, further indicating cellular damage .

Toxicological Evaluations

Toxicological evaluations have been conducted to assess the safety profiles of various benzenediazonium compounds. The data compiled by the Office of Environmental Health Hazard Assessment noted that several related compounds passed preliminary toxicological evaluations but raised concerns about their carcinogenic potential .

Summary of Toxicological Findings

Compound NameToxicity ObservationsReference
4-Hydroxymethyl BenzenediazoniumDNA damage; positive mutagenicity
4-Methyl BenzenediazoniumActivation of transcription factor AP-1
Benzenediazonium SulfateInduction of skin tumors

These findings underscore the need for careful handling and further research into the safety and biological implications of these compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1−), and how is purity ensured?

Methodological Answer:
The synthesis typically involves diazotization of 4-amino-(hexahydro-1H-azepin-1-yl)benzene under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by precipitation with ZnCl₂ to form the trichlorozincate salt . Key steps include:

  • Diazotization : Maintain strict temperature control (<5°C) to prevent premature decomposition.
  • Coupling : Ensure stoichiometric excess of hexahydroazepine to minimize byproducts.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
    Characterization should include ¹H/¹³C NMR (to confirm substitution patterns), XRD (using SHELX software for crystal structure refinement ), and mass spectrometry (to verify molecular ion peaks). Purity is validated via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Zn within ±0.3% theoretical).

Basic: How should researchers assess the stability of this compound under experimental conditions?

Methodological Answer:
Stability studies should evaluate:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C. Decomposition above 80°C is typical for diazonium salts, releasing Cl⁻ and NOx .
  • Photolytic Sensitivity : Expose to UV light (365 nm) and monitor via UV-Vis spectroscopy for absorbance decay at λ_max (~400 nm). Store in amber vials under inert gas.
  • pH Sensitivity : Test solubility and decomposition kinetics in buffers (pH 3–10). Acidic conditions stabilize the diazonium ion, while alkaline media accelerate hydrolysis to phenolic byproducts .

Basic: What analytical techniques are critical for unambiguous identification of this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolve crystal packing and confirm counterion coordination using SHELX refinement .
  • FT-IR Spectroscopy : Identify characteristic bands (e.g., N=N stretch ~2250 cm⁻¹, Zn-Cl ~350 cm⁻¹).
  • Elemental Analysis : Quantify Zn content (expected ~18% w/w) to distinguish from similar salts.
  • High-Resolution Mass Spectrometry (HRMS) : Look for [M-Cl]⁻ or [M-ZnCl₃]⁺ adducts in ESI± mode.

Advanced: How can contradictory toxicity data from different studies be reconciled?

Methodological Answer:
Conflicting LD₅₀ values (e.g., 86–93 mg/kg in rats ) may arise from:

  • Purity Variance : Impurities (e.g., free hydrazines) increase toxicity. Cross-validate via HPLC and NMR.
  • Metabolic Pathways : Species-specific metabolism (e.g., hepatic N-demethylation) alters toxicity. Use in vitro hepatocyte assays to compare metabolic rates.
  • Exposure Routes : Subcutaneous vs. oral administration affects bioavailability. Standardize protocols (OECD Guidelines 423/425) for consistency.

Advanced: What mechanistic insights exist for the decomposition pathways of this compound?

Methodological Answer:
Decomposition occurs via:

  • Homolytic Cleavage : Generates aryl radicals (detected via EPR spin-trapping with TEMPO), which dimerize or react with solvents .
  • Hydrolytic Pathways : In aqueous media, the diazonium group hydrolyzes to 4-(hexahydroazepin-1-yl)phenol, confirmed by LC-MS (m/z 178.1 for [M-H]⁻).
  • Thermal Degradation : TGA-MS reveals ZnCl₂ sublimation (~200°C) and CO₂ release from azepine ring oxidation. Mitigate by adding radical scavengers (e.g., BHT) during reactions.

Advanced: What safety protocols are essential given its hazardous properties?

Methodological Answer:

  • Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, face shields).
  • Storage : Keep at –20°C under argon; avoid contact with metals or reducing agents.
  • Waste Disposal : Neutralize with alkaline sulfite solutions (converts diazonium to non-reactive phenols) before incineration .
  • Emergency Procedures : For spills, apply damp sand to prevent dust formation; ventilate area immediately due to NOx emissions.

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